![molecular formula C10H18ClNO B1424016 4-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride CAS No. 1219967-43-7](/img/structure/B1424016.png)
4-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride
Übersicht
Beschreibung
“4-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C10H18ClNO . It is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of “4-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride” is 203.70902 . For more detailed structural information, you may refer to its CAS number 1219967-43-7 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
Research has been conducted on the synthesis and characterization of piperidine derivatives, which serve as crucial intermediates in the synthesis of various pharmaceutical compounds. For instance, the synthesis of piperidine derivatives through processes like esterification, amidation, and Friedel-Crafts acylation has been documented. These compounds are characterized using techniques such as NMR spectroscopy, revealing their structural and chemical properties Zheng Rui, 2010.
Anticancer Applications
Some derivatives of piperidine have been synthesized and evaluated for their potential as anticancer agents. For example, a study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, demonstrating their efficacy in inhibiting cancer cell growth with certain derivatives showing promising IC50 values A. Rehman et al., 2018.
Antimicrobial and Antioxidant Properties
Piperidine derivatives have also been studied for their antimicrobial and antioxidant activities. Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate synthesized via Knoevenagel condensation in the presence of piperidine showed antimicrobial and antioxidant susceptibilities in vitro, indicating the potential application of these compounds in developing new antimicrobial agents A. D. Kumar et al., 2016.
Molecular and Crystal Structure Analysis
The molecular and crystal structures of piperidine derivatives, such as 4-carboxypiperidinium chloride, have been characterized using techniques like X-ray diffraction. These studies provide insights into the conformation and packing of molecules in crystals, which is essential for understanding their chemical behavior and potential applications in material science M. Szafran et al., 2007.
Material Science Applications
Piperidine derivatives have also found applications in material science, particularly in the synthesis of novel polymers. For example, copolymers of styrene with oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, synthesized using piperidine as a catalyst, have been studied for their relative reactivity and thermal properties, showcasing the versatility of piperidine derivatives in polymer chemistry G. Kharas et al., 2013.
Safety And Hazards
The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . Please handle “4-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride” with care, using appropriate safety measures.
Eigenschaften
IUPAC Name |
4-(2-prop-2-ynoxyethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-2-8-12-9-5-10-3-6-11-7-4-10;/h1,10-11H,3-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDFGXSTVHCBEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423933.png)
![N'-Hydroxy-2-[4-(2-hydroxyethyl)-1-piperazinyl]-benzenecarboximidamide](/img/structure/B1423935.png)
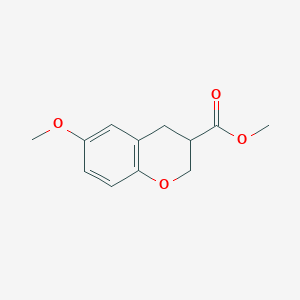
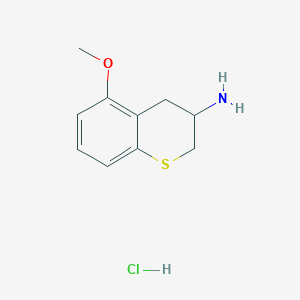
![3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1423943.png)
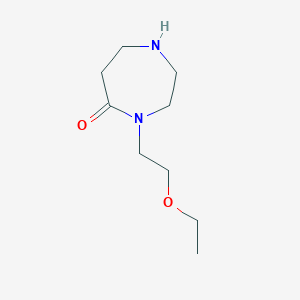
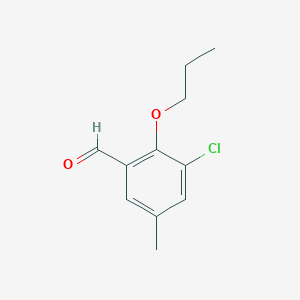
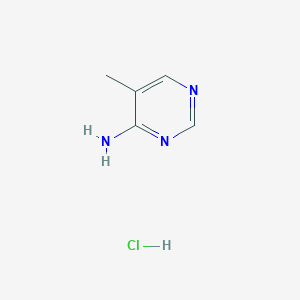
![Methyl 6-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1423950.png)
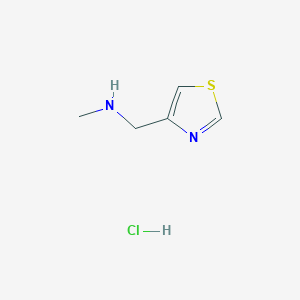
![2-[(6-Chloro-2-pyrazinyl)(ethyl)amino]-1-ethanol](/img/structure/B1423952.png)
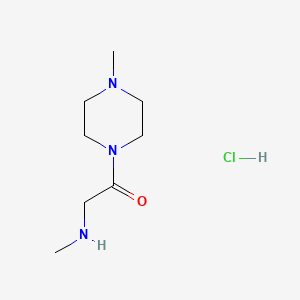
![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-(ethyl)amino]-1-ethanol](/img/structure/B1423955.png)
![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423956.png)